Phenyl-phosphonothioic acid dipropyl ester

Description

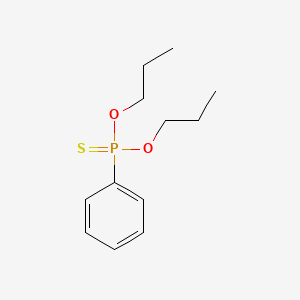

Phenyl-phosphonothioic acid dipropyl ester (C₁₂H₁₇O₂PS) is an organophosphorus compound characterized by a phenyl group attached to a phosphonothioic acid backbone, with two propyl ester substituents. The thioester group (P=S) distinguishes it from conventional phosphonate esters (P=O), influencing its chemical reactivity, solubility, and biological activity.

Properties

CAS No. |

66552-70-3 |

|---|---|

Molecular Formula |

C12H19O2PS |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

phenyl-dipropoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H19O2PS/c1-3-10-13-15(16,14-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

InChI Key |

GIPLAGJQOOOQFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=S)(C1=CC=CC=C1)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl-phosphonothioic acid dipropyl ester can be synthesized through the reaction of phenylphosphonothioic dichloride with propanol in the presence of a base. The reaction typically involves the following steps:

Preparation of Phenylphosphonothioic Dichloride: This intermediate is prepared by reacting phenylphosphonic dichloride with sulfur.

Esterification: The phenylphosphonothioic dichloride is then reacted with propanol in the presence of a base such as pyridine or triethylamine to form this compound

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl-phosphonothioic acid dipropyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonothioic acid derivatives.

Reduction: Reduction reactions can convert it into phosphonous acid derivatives.

Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Phosphonothioic acid derivatives.

Reduction: Phosphonous acid derivatives.

Substitution: Various substituted phosphonothioic acid esters.

Scientific Research Applications

Phenyl-phosphonothioic acid dipropyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: It is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pesticides, flame retardants, and plasticizers

Mechanism of Action

The mechanism of action of phenyl-phosphonothioic acid dipropyl ester involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include the inhibition of specific metabolic processes and the disruption of cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share ester or sulfur-containing moieties, enabling comparative analysis:

Di-n-propylphosphite (C₆H₁₅O₃P)

- Structure : (OPr)₂P(O)H

- Key Differences : Replaces the phenyl and thioester groups with hydroxyl and oxo groups.

- Properties : Exhibits higher polarity than the thioester analog, leading to better solubility in polar solvents like acetone and ether. Widely used as an antioxidant and stabilizer in polymers .

- Stability : More susceptible to hydrolysis due to the P=O bond’s electrophilicity compared to P=S .

Allylphosphonic Acid Dipropyl Ester (C₉H₁₇O₃P)

- Structure : (OPr)₂P(O)CH₂CH=CH₂

- Key Differences : Contains an allyl group instead of phenyl, introducing unsaturation.

- Properties : The allyl group enhances reactivity in polymerization or addition reactions. Solubility trends align with aliphatic esters, showing higher solubility in ketones and ethers than aromatic analogs .

- Applications: Potential monomer for functionalized polymers or intermediates in organic synthesis.

Phosphonodithioic Acid, Methyl-, Anhydride, Dipropyl Ester

- Structure : (OPr)₂P(S)SCH₃

- Key Differences : Incorporates a dithioic acid group (P(S)S) and methyl substituent.

- Properties : Higher lipophilicity due to additional sulfur, improving penetration in biological systems. Explicitly cited as an insecticide, highlighting sulfur’s role in pesticidal activity .

- Stability : Greater resistance to hydrolysis but prone to oxidation due to sulfur-sulfur bonds.

Physicochemical Properties

Solubility

Notes: The phenyl group in the target compound reduces solubility in nonpolar solvents compared to aliphatic esters. Thioesters generally exhibit lower polarity than oxoesters, favoring solubility in chlorinated solvents .

Thermal and Hydrolytic Stability

- Thioesters (P=S) : More hydrolytically stable than oxoesters (P=O) due to reduced electrophilicity. However, sulfur’s lower electronegativity increases susceptibility to oxidation .

- Aromatic vs. Aliphatic Esters : Phenyl-substituted compounds demonstrate higher thermal stability due to resonance stabilization, whereas allyl or propyl groups may lower decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.